

Technical Guide: Spectroscopic Analysis of C14H18BrN3O4S2

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Compound of Interest

Compound Name: C14H18BrN3O4S2

Cat. No.: B12618241

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for a compound with the molecular formula **C14H18BrN3O4S2**. Due to the absence of a specific, well-documented compound with this formula in public databases, this document presents a predictive analysis based on a plausible chemical structure. The methodologies and data interpretation are tailored for professionals in drug development and chemical research.

A plausible structure for **C14H18BrN3O4S2** is N-(4-bromo-2-sulfamoylphenyl)-N'-cyclohexylthiourea dioxide. This structure contains functional groups commonly found in medicinal chemistry, making it a relevant example for the intended audience.

Plausible Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the plausible structure of **C14H18BrN3O4S2**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	N-H (thiourea)
~8.5	Singlet	1H	N-H (thiourea)
~7.8	Doublet	1H	Aromatic C-H
~7.6	Doublet of doublets	1H	Aromatic C-H
~7.4	Doublet	1H	Aromatic C-H
~7.2	Singlet	2H	$-\text{SO}_2\text{NH}_2$
~3.8	Multiplet	1H	Cyclohexyl CH-N
~1.8-1.1	Multiplets	10H	Cyclohexyl $-\text{CH}_2-$

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~180	$\text{C}=\text{S}$ (Thiourea dioxide)
~140	Aromatic C-N
~138	Aromatic C- SO_2
~132	Aromatic C-H
~128	Aromatic C-H
~125	Aromatic C-Br
~122	Aromatic C-H
~55	Cyclohexyl C-N
~32	Cyclohexyl CH_2
~25	Cyclohexyl CH_2
~24	Cyclohexyl CH_2

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z (Mass-to-Charge Ratio)	Ion Type	Notes
~455/457	[M+H] ⁺	Isotopic pattern due to ⁷⁹ Br and ⁸¹ Br (approx. 1:1 ratio)
~477/479	[M+Na] ⁺	Isotopic pattern due to ⁷⁹ Br and ⁸¹ Br (approx. 1:1 ratio)
Fragment Ions	Various	Expected fragmentation includes loss of the sulfamoyl group, cleavage of the cyclohexyl ring, and fragmentation of the thiourea dioxide core.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3400-3200	Strong, Broad	N-H stretching (sulfonamide and thiourea)
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching (cyclohexyl)
~1600	Medium	C=C stretching (aromatic)
~1550	Strong	N-H bending
~1350 & ~1160	Strong	S=O stretching (sulfonamide)
~1200	Strong	C-N stretching
~1100	Strong	S=O stretching (thiourea dioxide)
~700	Strong	C-Br stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).^[1] Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).[2]
- Ensure the relaxation delay is adequate for quantitative analysis (typically 1-5 seconds).[3]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to an appropriate range (e.g., 0-200 ppm).
 - A larger number of scans will be necessary due to the low natural abundance of ^{13}C (typically several hundred to thousands).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).[4]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization Method: Electrospray ionization (ESI) is a common method for polar, non-volatile organic molecules.[5]
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.[5]
- Data Acquisition:
 - Acquire a full scan mass spectrum in positive or negative ion mode to identify the molecular ion.[6][7]
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.[8][9]

- Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution for bromine (^{79}Br and ^{81}Br) should be clearly visible. [\[10\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[11\]](#)[\[12\]](#)
 - Place the mixture in a pellet die and apply pressure to form a transparent pellet.[\[11\]](#)
- Sample Preparation (ATR Method):
 - Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[\[11\]](#)[\[13\]](#)
This method requires minimal sample preparation.[\[13\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background.
- Data Analysis: Analyze the spectrum for absorption bands corresponding to the various functional groups present in the molecule. The fingerprint region (below 1500 cm^{-1}) can be complex but is unique to the compound.[\[14\]](#)

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical entity.

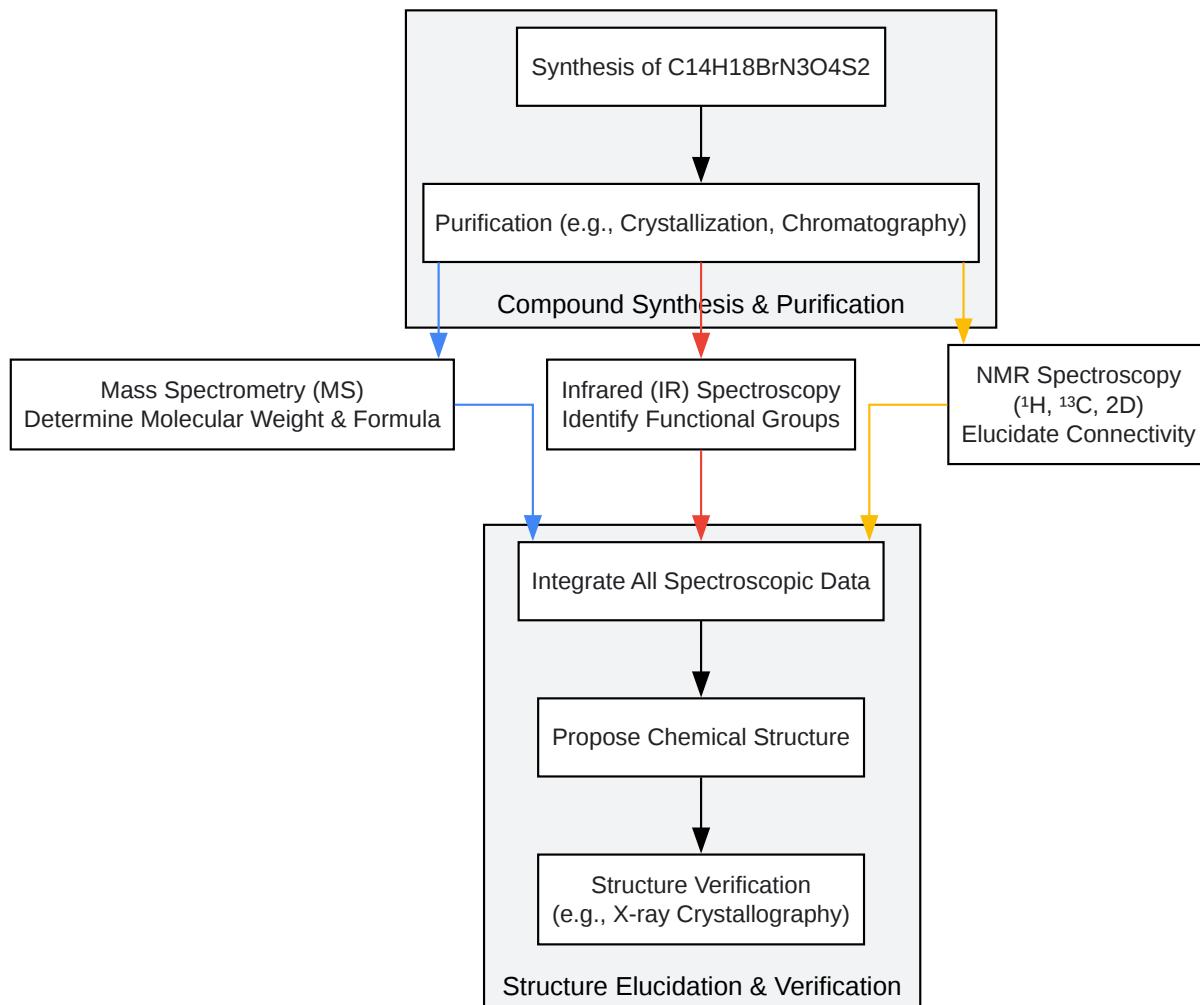


Figure 1: General Workflow for Spectroscopic Analysis

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